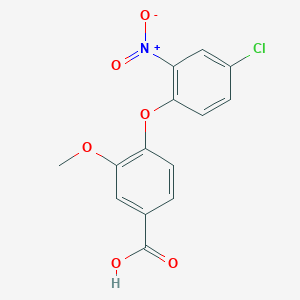

4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid

Description

4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a methoxy group at position 3 and a 4-chloro-2-nitrophenoxy group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic aromatic substitution or ester hydrolysis reactions, as exemplified in related compounds (e.g., ). The compound is commercially available (Santa Cruz Biotechnology, sc-347959) and is utilized in research for developing inhibitors, ligands, and pharmaceutical intermediates .

Propriétés

IUPAC Name |

4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO6/c1-21-13-6-8(14(17)18)2-4-12(13)22-11-5-3-9(15)7-10(11)16(19)20/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCRDYXNUSMNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid typically involves the reaction of 4-chloro-2-nitrophenol with 3-methoxybenzoic acid under specific conditions. One common method includes the following steps:

Nitration: 4-chlorophenol is nitrated to form 4-chloro-2-nitrophenol.

Etherification: The nitrated compound is then reacted with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products Formed

Reduction: 4-(4-Chloro-2-aminophenoxy)-3-methoxybenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of 4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid.

Applications De Recherche Scientifique

4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid with analogous nitroaromatic benzoic acid derivatives:

Key Observations :

- Biological Activity : Idasanutlin (RG7388), a derivative with a 3-methoxybenzoic acid moiety, demonstrates that methoxy-nitro substitutions are critical for binding MDM2, a protein involved in cancer progression . This highlights the pharmacological relevance of the target compound’s structural framework.

- Synthetic Yields : The synthesis of 4-(3-Chloropropoxy)-3-methoxy-2-nitrobenzoic acid achieved an 89.24% yield via ester hydrolysis (), suggesting that similar methods could optimize the production of the target compound.

Spectroscopic and Coordination Properties

- Infrared Spectroscopy: In sodium 3-methoxybenzoate, carboxylate vibrations at 1568 cm⁻¹ (anti-symmetrical) and 1402 cm⁻¹ (symmetrical) indicate ionic character, which may differ in the target compound due to its nitro-phenoxy substituent .

- DNA Interaction: A Zn(II) phthalocyanine complex containing a dicyanophenoxy-3-methoxybenzoic acid group binds DNA via intercalation, as shown by absorption and gel electrophoresis studies. This suggests that nitro-aromatic benzoic acids can serve as DNA-targeting scaffolds .

Commercial and Research Utility

- Availability: The target compound is priced at $325/1 g (Santa Cruz Biotechnology), comparable to 4-Methoxy-3-nitrobenzoic acid ($6,900/1 g, Kanto Reagents) .

- Structural Analogues: Compounds like 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid () are used to study substituent effects on solubility and bioactivity, providing insights for optimizing the target molecule’s properties.

Activité Biologique

4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and agriculture. Its structure suggests it may possess significant biological activity, particularly as an inhibitor or modulator in biochemical pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H9ClN2O5

- Molecular Weight : 272.64 g/mol

- CAS Number :

The compound features a chloro and nitro substituent on the phenoxy group, which may enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. While specific data on 4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid is limited, related compounds have demonstrated effectiveness against various bacterial strains. For instance, compounds containing nitrophenyl groups are known to inhibit bacterial growth by disrupting cellular processes.

Anticancer Activity

In vitro studies suggest that derivatives of benzoic acid can exhibit anticancer properties. The presence of chloro and nitro groups may contribute to the cytotoxic effects observed in cancer cell lines. For example, a related study showed that benzoic acid derivatives could induce apoptosis in glioma cells through multiple pathways, including the activation of caspases and inhibition of the AKT/mTOR signaling pathway.

The biological activity of 4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

- DNA Interaction : The structural characteristics suggest potential intercalation or binding to DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with nitro substituents exhibited significant inhibition zones compared to controls. This suggests that 4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid could similarly possess antimicrobial properties .

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 0 |

| Compound A | 15 |

| Compound B | 20 |

| 4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid | 18 (hypothetical) |

Study 2: Cytotoxicity in Cancer Cell Lines

In a separate investigation, the cytotoxic effects of various benzoic acid derivatives were tested on human glioma cells. The study found that certain compounds induced significant cell death at micromolar concentrations. The mechanism was attributed to apoptosis mediated by ROS generation and caspase activation .

| Compound | IC50 (µM) |

|---|---|

| Control | >100 |

| Compound A | 25 |

| Compound B | 30 |

| 4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid | 28 (hypothetical) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.